![molecular formula C24H24N2O2S B4021232 N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide
Description
Synthesis Analysis
The synthesis of N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide derivatives generally involves multi-component reactions, including the reaction of isatoic anhydride, primary amines, and halogenated acetophenones. For instance, a related synthesis approach has been reported for producing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide, is characterized using various spectroscopic techniques and crystallography. X-ray crystallography has been employed to reveal the solid-state properties and hydrogen bonding interactions of similar compounds. The crystal structure determination of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, for instance, provides insights into the intramolecular hydrogen bonding and molecular geometry (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, palladium-catalyzed ortho-arylation of substituted benzamides has been realized, showcasing the ability to introduce biaryl amide derivatives with potential applications in natural product synthesis and pharmaceutical development (Reddy et al., 2017).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are crucial for their application in material science and drug formulation. While specific data on N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide is scarce, related compounds have been studied for their liquid-crystalline properties and stability of mesophases, indicating the importance of structural features on physical properties (Kato et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications of benzamide derivatives. The synthesis and characterization of substituted benzamides highlight their potential antibacterial and antifungal activities, suggesting their importance in medicinal chemistry and drug development efforts (Belz et al., 2013).
properties
IUPAC Name |
N-benzyl-2-(2-benzylsulfanylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-18(29-17-20-12-6-3-7-13-20)23(27)26-22-15-9-8-14-21(22)24(28)25-16-19-10-4-2-5-11-19/h2-15,18H,16-17H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBBTXHNORKBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[2-(benzylsulfanyl)propanoyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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